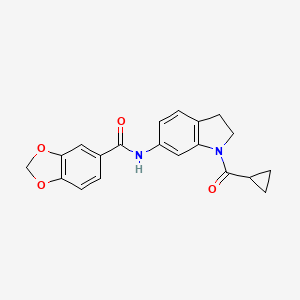

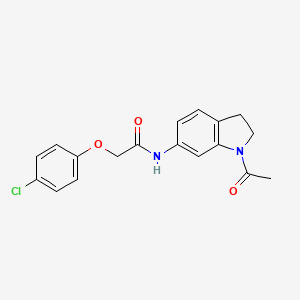

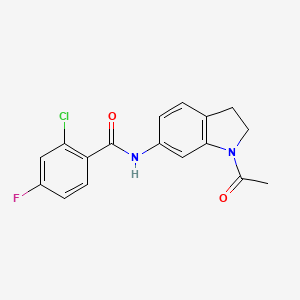

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

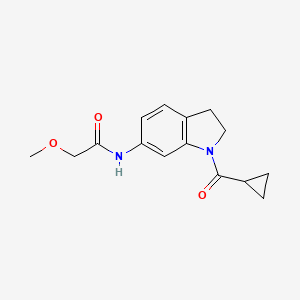

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, or N-ACM, is an organic compound belonging to the family of indole derivatives. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique chemical properties. N-ACM is a highly potent compound that is capable of modulating various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Neuropeptide Y Y2 Receptor Antagonism

F5098-1000 acts as a novel neuropeptide Y Y2 receptor (Y2) antagonist . Neuropeptide Y (NPY) is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By inhibiting the binding of peptide YY (PYY) to Y2 receptors, F5098-1000 modulates NPY signaling. It demonstrates high selectivity for Y2 receptors over other NPY receptor subtypes (Y1, Y4, and Y5) . Researchers have explored its potential in treating conditions related to NPY dysregulation.

Central and Peripheral Y2 Receptor Function

In vitro studies have confirmed F5098-1000’s selectivity for Y2 receptors. Autoradiography data in rat brain tissue sections revealed binding sites sensitive to F5098-1000 in regions expressing Y2 receptors (e.g., septum, hypothalamus, hippocampus). Insensitive binding sites were observed in regions expressing Y1 receptors . This information helps establish the role of central and peripheral Y2 receptors in vivo.

Gastrointestinal Function

NPY influences gastrointestinal motility and secretion. F5098-1000’s Y2 receptor antagonism may impact gut function, making it relevant for gastrointestinal disorders. Further studies are needed to explore its effects on gut physiology.

Wirkmechanismus

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-chloro-2-methoxybenzamide, also known as F5098-1000, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .

Mode of Action

F5098-1000 acts as an antagonist at the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective for the Y2 receptor, with more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

Upon binding to the Y2 receptor, F5098-1000 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This indicates that the compound interferes with the G-protein coupled signaling pathway associated with the Y2 receptor .

Pharmacokinetics

After intraperitoneal administration in rats (30 mg/kg), F5098-1000 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached within 30 minutes, indicating rapid absorption and distribution .

Result of Action

The antagonistic action of F5098-1000 at the Y2 receptor can potentially modulate various physiological processes controlled by Neuropeptide Y, such as food intake, anxiety, and pain perception . .

Eigenschaften

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-11(22)21-8-7-12-3-5-14(10-16(12)21)20-18(23)15-9-13(19)4-6-17(15)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOGMZCIQGRXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.